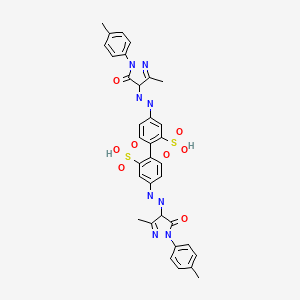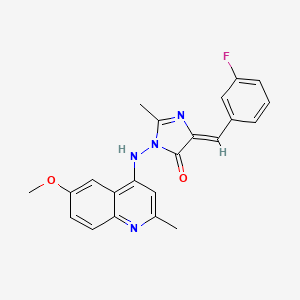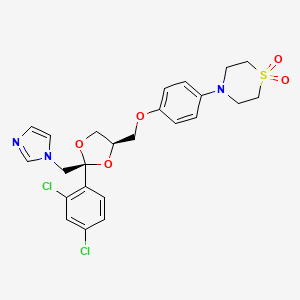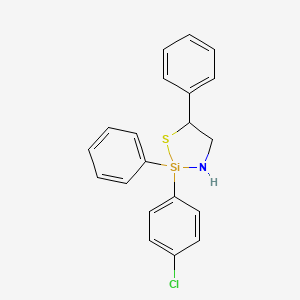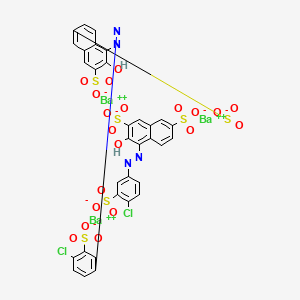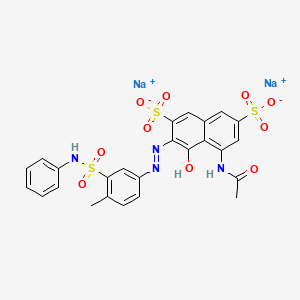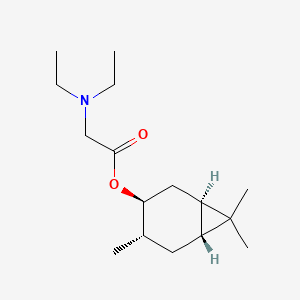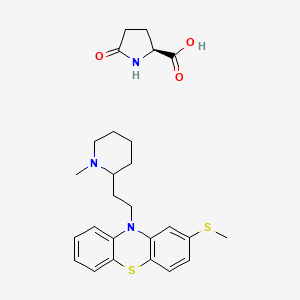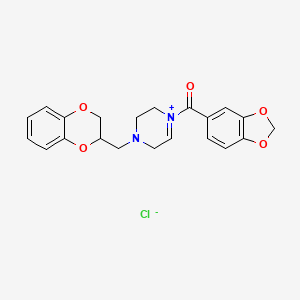
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride is a complex organic compound that features a piperazinium core with benzodioxole and benzodioxin substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and benzodioxin intermediates, followed by their coupling with the piperazinium core under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups with different ones to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can lead to the discovery of new biochemical pathways and therapeutic targets.
Medicine
In medicine, the compound could be studied for its pharmacological properties, including its potential as a drug candidate. Its interactions with specific molecular targets may reveal new treatments for various diseases.
Industry
In industrial applications, the compound may be used in the development of new materials with unique properties, such as advanced polymers or coatings. Its structural features could also make it useful in the design of catalysts for chemical processes.
Mechanism of Action
The mechanism by which 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazinium derivatives with benzodioxole and benzodioxin substituents. Examples include:
- 1-(1,3-Benzodioxol-5-ylcarbonyl)piperazinium chloride
- 4-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride
Uniqueness
What sets 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)piperazinium chloride apart is its combination of both benzodioxole and benzodioxin groups within the same molecule. This unique structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
74754-17-9 |
|---|---|
Molecular Formula |
C21H21ClN2O5 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,5-dihydro-2H-pyrazin-1-ium-1-yl]methanone;chloride |
InChI |
InChI=1S/C21H21N2O5.ClH/c24-21(15-5-6-18-20(11-15)27-14-26-18)23-9-7-22(8-10-23)12-16-13-25-17-3-1-2-4-19(17)28-16;/h1-6,9,11,16H,7-8,10,12-14H2;1H/q+1;/p-1 |
InChI Key |
DBAQTAGABZKCAD-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+](=CCN1CC2COC3=CC=CC=C3O2)C(=O)C4=CC5=C(C=C4)OCO5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


